3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride
Description
3-Imidazol-1-ylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane derivative functionalized with an imidazole ring at position 3 and a carboxylic acid group at position 1, forming a hydrochloride salt. The cyclobutane core introduces significant ring strain, which may enhance reactivity and influence molecular interactions in biological or catalytic systems. The imidazole moiety provides hydrogen-bonding and metal-coordination capabilities, while the carboxylic acid group contributes to solubility and ionic character.
Properties
IUPAC Name |
3-imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-3-7(4-6)10-2-1-9-5-10;/h1-2,5-7H,3-4H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWPEQNSFMPTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst to form the imidazolylcyclobutane intermediate. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with nucleic acids and proteins, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-imidazol-1-ylcyclobutane-1-carboxylic acid hydrochloride with structurally related compounds:
Key Observations:
- Cyclobutane vs. This strain may affect solubility, with cyclobutane derivatives often being less lipophilic than their aromatic counterparts.
- Functional Groups : The carboxylic acid group in the target compound and its benzoic acid analog enhances water solubility, whereas the acetic acid derivative (C₅H₇ClN₂O₂) has a shorter carbon chain, likely reducing steric hindrance .
- Biological Implications: The amino-substituted cyclobutane in 1-aminocyclobutane[11C]carboxylic acid demonstrated tumor-targeting properties in preclinical studies, suggesting cyclobutane derivatives may have unique biodistribution profiles .
Stability and Analytical Profiling
- Acid Stability : Nicardipine hydrochloride () showed pH-dependent stability, a trait shared by many hydrochlorides. The cyclobutane ring’s strain might render the target compound more susceptible to degradation under acidic conditions compared to aromatic analogs .

- Chromatographic Behavior : HPLC methods () resolved hydrochlorides like berberine and palmatine, suggesting the target compound could be analyzed similarly, though retention times would vary due to structural differences .
Biological Activity
3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride (CAS No. 2260933-39-7) is a compound characterized by an imidazole ring linked to a cyclobutane structure, featuring a carboxylic acid group and a hydrochloride salt. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride is , and its structure can be represented as follows:
This structure indicates the presence of functional groups that may interact with biological targets, making it a candidate for further investigation into its biological activity.
The biological activity of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride is primarily attributed to its ability to interact with various biomolecules. The imidazole moiety can coordinate with metal ions and enzymes, potentially modulating their activity. Additionally, this compound may influence nucleic acids and proteins, leading to alterations in cellular functions.
Anticancer Activity
The potential anticancer properties of imidazole-containing compounds have been explored extensively. Studies indicate that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific impact of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride on cancer cell lines remains an area for future research.
Case Studies
A notable study on related compounds demonstrated that certain indole and carboxamide derivatives exhibited potent activity against Mtb, highlighting the importance of structural features in determining biological efficacy . These findings underscore the need for further investigation into the biological activity of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride.
Comparative Analysis of Related Compounds
Q & A
Basic: What are the recommended synthetic routes for 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling imidazole derivatives with cyclobutane precursors. A common method includes nucleophilic substitution or metal-catalyzed cross-coupling reactions under reflux conditions (e.g., in ethanol or dichloromethane). Optimization strategies:
- Temperature control : Maintain reflux at 70–80°C to enhance reaction kinetics while avoiding decomposition.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the hydrochloride salt .
- Stoichiometry : A 1.2:1 molar ratio of imidazole to cyclobutane precursor minimizes side products.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?
Discrepancies often arise from tautomerism in the imidazole ring or residual solvents. Methodological approaches:
- Variable-temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic tautomeric shifts .
- High-resolution mass spectrometry (HRMS) : Compare experimental and theoretical isotopic patterns to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁N₂O₂Cl) .
- X-ray crystallography : Resolve ambiguous protonation states by determining the crystal structure .
Basic: What analytical techniques are critical for validating the purity of 3-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride?
- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
- Karl Fischer titration : Ensure water content <1% to confirm anhydrous salt stability .
Advanced: How can computational modeling predict the biological activity of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., histamine receptors due to the imidazole moiety). Focus on hydrogen bonding with carboxylic acid and π-π stacking of the cyclobutane ring .
- QM/MM simulations : Assess tautomeric preferences of the imidazole group in aqueous environments .
- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~1.2) and metabolic stability .
Basic: What are the key stability considerations for long-term storage of this compound?
- Light sensitivity : Store in amber glass bottles at room temperature to prevent photodegradation of the imidazole ring .
- Humidity control : Use desiccants (silica gel) to avoid deliquescence of the hydrochloride salt .
- Avoid oxidizers : Degradation via Cl⁻ release can occur in the presence of strong bases or peroxides .
Advanced: How can researchers design derivatives to enhance the compound's pharmacokinetic properties?
- Structural modifications : Introduce methyl groups to the cyclobutane ring to improve lipophilicity (LogP optimization) .
- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic hydrolysis in vivo .
- Salt forms : Explore alternative counterions (e.g., sulfate) to modulate solubility and bioavailability .
Basic: What safety protocols are essential when handling this compound in vitro?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine hydrochloride particles .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can reaction mechanisms involving the imidazole moiety be elucidated using kinetic studies?
- Pseudo-first-order kinetics : Monitor imidazole’s nucleophilic attack on cyclobutane precursors using UV-Vis spectroscopy (λ = 300 nm) .
- Isotopic labeling : Introduce ¹⁵N to the imidazole ring and track reaction intermediates via NMR .
- DFT calculations : Model transition states to identify rate-determining steps (e.g., ring strain in cyclobutane) .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or histone deacetylase (HDAC) due to structural similarity to known inhibitors .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced: How do tautomeric forms of the imidazole ring influence the compound’s reactivity in different solvents?
- Polar solvents (DMSO, H₂O) : Stabilize the N1-H tautomer, enhancing electrophilic substitution at the C2 position .
- Nonpolar solvents (toluene) : Favor the N3-H tautomer, altering regioselectivity in cross-coupling reactions .
- pH-dependent studies : At pH < 4, protonation at N3 suppresses tautomerism, simplifying reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

